molecular formula C17H22N2O3S B2642084 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea CAS No. 2034313-42-1

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2642084
CAS RN: 2034313-42-1
M. Wt: 334.43
InChI Key: QPTKTWSMYJMXKV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Applications in Enzyme Inhibition

  • Acetylcholinesterase Inhibitors : A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, closely related in structure to the chemical , were synthesized and showed significant antiacetylcholinesterase activity. These compounds were designed to optimize spacer length and conformational flexibility, highlighting their potential in enzyme inhibition and related pharmaceutical applications (Vidaluc et al., 1995).

Applications in Chemical Synthesis

  • Synthesis of Ureas from Carboxylic Acids : The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of ureas, closely related to the chemical . This process achieved good yields without racemization, indicating its efficiency and environmental friendliness in the synthesis of urea compounds (Thalluri et al., 2014).

  • Lithiation in Chemical Synthesis : Directed lithiation of compounds structurally similar to 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea has been studied, showing efficient reactions with various electrophiles. This method is significant in the synthesis of substituted products, offering insights into the manipulation of similar urea compounds (Smith et al., 2013).

Applications in Material Science

  • Corrosion Inhibition : 1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel. These studies suggest that similar urea derivatives could be used in protecting metals against corrosion, a significant application in material science (Mistry et al., 2011).

Applications in Pharmacology

  • Inhibitors of Human Immunodeficiency Virus : Analogues of 1-[2-(hydroxyethoxy)methyl]-6-(phenylthio)thymine, structurally related to the compound , have been identified as potent inhibitors of human immunodeficiency virus type 1. This suggests potential applications in antiviral therapy and pharmacological research (Baba et al., 1991).

  • Anticonvulsant Activity : Urea/thiourea derivatives have been synthesized and screened for anticonvulsant activity. This research indicates that urea compounds, including those similar to the one , could have significant applications in the development of new anticonvulsant drugs (Thakur et al., 2017).

  • Anti-HIV and Antibacterial Studies : Triazinyl thiourea derivatives have been prepared and tested for their antibacterial and anti-HIV activities. This highlights the potential of urea derivatives in combating infectious diseases (Patel et al., 2007).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-5-6-14(10-13(12)2)19-17(21)18-11-15(22-8-7-20)16-4-3-9-23-16/h3-6,9-10,15,20H,7-8,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTKTWSMYJMXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CS2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

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